molecular formula C8H10ClN5 B1346445 9-(3-Chloropropyl)-9h-purin-6-amine CAS No. 19255-49-3

9-(3-Chloropropyl)-9h-purin-6-amine

Cat. No. B1346445
CAS RN: 19255-49-3
M. Wt: 211.65 g/mol
InChI Key: KOHPHILWKWZSJR-UHFFFAOYSA-N
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Description

Compounds like “9-(3-Chloropropyl)-9h-purin-6-amine” typically belong to a class of organic compounds known as alkyl-aryl ethers . These are ether compounds containing an alkyl group attached to an aromatic group.


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Grignard reactions, amination, and others . For instance, tertiary phosphines of the type (C2Hj5O)3Si (CH2)3-P (C6H5)R were prepared by phosphination of a related compound with LiP (C6H5)R .


Molecular Structure Analysis

The molecular structure of these compounds is crucial for their reactivity and applications. They often contain reactive chloro and methoxy groups, which facilitate the formation of complex organosilicon compounds .


Chemical Reactions Analysis

One of the primary reactions of similar compounds is their ammonolysis to form other compounds . The synthesis of 3-hydrazinopropyl trimethoxysilane via a novel method based on hydrosilylation represents another significant chemical transformation .


Physical And Chemical Properties Analysis

The physical properties of similar compounds, including their solubility, boiling point, and viscosity, are essential for their handling and application in various chemical processes .

Scientific Research Applications

Chemical Synthesis and Reactivity

9-(3-Chloropropyl)-9H-purin-6-amine, as a derivative of the purine family, has been involved in studies focusing on the synthesis and chemical behavior of purine analogs. For instance, Roggen et al. (2008) synthesized N-Methoxy-9-methyl-9H-purin-6-amines by displacing chlorine in known 6-chloropurines and further analyzed their tautomeric behaviors, identifying variations in the amino/imino tautomer ratio. The study also explored their alkylation reactions with benzyl bromide, observing a mixture of N-7- and N6-benzylated compounds (Roggen & Gundersen, 2008).

Biological and Pharmacological Potential

The potential of purine derivatives in biological and pharmacological settings has been a subject of research. For example, a study by Kang et al. (2013) designed and synthesized a series of 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives, evaluating them for their inhibition activity against acetylcholinesterase, an enzyme relevant in Alzheimer's disease. The study found moderate activity in some of the synthesized compounds, suggesting further investigation in related pharmacological pathways (Kang et al., 2013).

Antimicrobial and Antioxidant Properties

Compounds structurally similar to 9-(3-Chloropropyl)-9H-purin-6-amine have been investigated for their antimicrobial and antioxidant properties. Subramanyam et al. (2014) synthesized new phosphonamidate derivatives of 6-chloropurine and evaluated their in vitro antimicrobial and antioxidant activities, revealing potent inhibition against bacterial and fungal strains, as well as promising antioxidant activities (Subramanyam et al., 2014).

Safety And Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous by the OSHA Hazard Communication Standard . They are often combustible liquids and precautions should be taken to keep them away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

9-(3-chloropropyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPHILWKWZSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301638
Record name 9-(3-chloropropyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-Chloropropyl)-9h-purin-6-amine

CAS RN

19255-49-3
Record name NSC145077
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Record name 9-(3-chloropropyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(3-chloropropyl)-9H-purin-6-amine
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Synthesis routes and methods

Procedure details

A mixture of adenine, 1-bromo-3-chloropropane, and potassium carbonate in DMF was stirred at room temperature under argon for 4 days, filtered and evaporated to dryness. The crude product was washed with water and dried. Recrystallization from ethanol gave 9-(3-chloropropyl)adenine.
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